3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C12H10F3NO3. It is characterized by the presence of a trifluoromethyl group and an indole moiety, which are significant in medicinal chemistry due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and trifluoroacetic acid derivatives.
Reaction Conditions: The key steps include the formation of the indole ring and the introduction of the trifluoromethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions
Scientific Research Applications
3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid and 3,3,3-trifluoropropionic acid share structural similarities.
Uniqueness: The presence of the indole moiety and the methoxy group in this compound distinguishes it from other trifluoromethyl-containing compounds, providing unique biological activities and chemical reactivity
Properties
IUPAC Name |
3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHMQHQTCGJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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